molecular formula C13H15ClN2O B1634795 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide CAS No. 454473-74-6

3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B1634795
CAS RN: 454473-74-6
M. Wt: 250.72 g/mol
InChI Key: FUBXZOBRCICZJS-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C13H15ClN2O . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide is defined by its molecular formula, C13H15ClN2O . The InChI code for this compound is 1S/C13H15ClN2O/c1-13(2,9-14)12(17)16-11-5-3-10(4-6-11)7-8-15/h3-6H,7,9H2,1-2H3,(H,16,17) .


Physical And Chemical Properties Analysis

The molecular weight of 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide is 250.73 . It has a melting point range of 116 - 118 degrees Celsius . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds, such as 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, has been reported. These compounds are synthesized through specific reactions and their structures have been determined using X-ray single crystal diffraction, showcasing their potential in chemical research for the development of new materials or chemical reactions (Huang Ming-zhi et al., 2005).

Novel Chemical Synthesis

Research into the chemical synthesis of various compounds related to 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide has led to the development of new synthetic methods and the discovery of new compounds. For instance, the synthesis of 4,4-Dimethyl-3-isoxazolidinone from 3-Chloro-N-hydroxy-2,2-dimethylpropanamide illustrates the versatility and reactivity of chloro-dimethylpropanamide derivatives in creating compounds with potential applications in pharmaceuticals and materials science (Yang Gui-qiu & Yu Chun-rui, 2004).

Optical and Electronic Properties

The investigation into the nonlinear optical absorption of novel chalcone derivative compounds, including studies on 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, demonstrates the potential of chloro-dimethylpropanamide derivatives in the development of optical devices. These compounds exhibit interesting properties such as a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting their use in optical limiters (K. Rahulan et al., 2014).

Analytical Applications

The determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide by spectrophotometry highlights the role of chloro-dimethylpropanamide derivatives in analytical chemistry. These compounds can form stable complexes with iron(III) in specific conditions, allowing for their direct determination in aqueous solutions. This application is valuable in environmental monitoring and pharmaceutical analysis (L. Shu, 2011).

Supramolecular Chemistry

Research on the synthesis, electrochemistry, and photophysics of a family of phlorin macrocycles that display cooperative fluoride binding has revealed the importance of chloro-dimethylpropanamide derivatives in supramolecular chemistry. These studies show how these compounds can bind fluoride ions through allosteric interactions, modulating their redox potentials and optical properties. Such findings open avenues for their use in sensing, molecular recognition, and supramolecular assembly design (Allen J. Pistner et al., 2013).

Safety and Hazards

The safety information for 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-13(2,9-14)12(17)16-11-5-3-10(4-6-11)7-8-15/h3-6H,7,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBXZOBRCICZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192814
Record name 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide

CAS RN

454473-74-6
Record name 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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